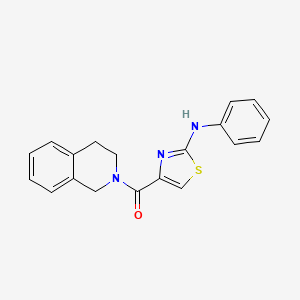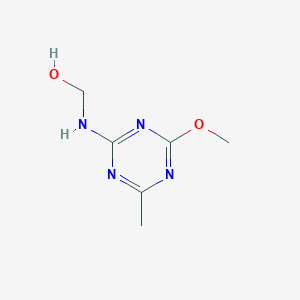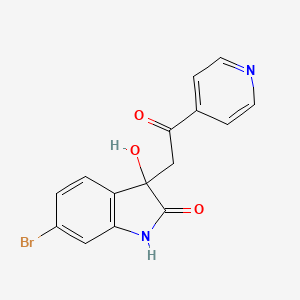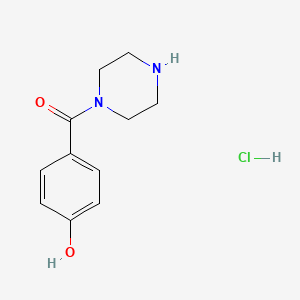![molecular formula C22H21NO6 B2949658 3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one CAS No. 938026-07-4](/img/structure/B2949658.png)
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one, also known as Furocoumarin, is a naturally occurring compound found in various plants, including parsley, celery, and citrus fruits. Furocoumarin has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.
作用機序
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one exerts its biological effects through various mechanisms of action. In anti-inflammatory activity, this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. In antitumor activity, this compound induces apoptosis and inhibits cell proliferation. In antiviral activity, this compound inhibits viral replication by interfering with viral enzymes and proteins. In insecticidal and fungicidal activity, this compound disrupts the cell membrane and inhibits enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi, such as Candida albicans and Aspergillus niger. In vivo studies have shown that this compound has anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema in rats.
実験室実験の利点と制限
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. This compound is also a natural compound, making it a potentially safer alternative to synthetic compounds. However, this compound has limitations, including its low solubility in water, which can make it difficult to use in certain experiments. This compound also has potential toxicity at high doses, which can limit its use in vivo.
将来の方向性
There are several future directions for 3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one research. One direction is to investigate the potential use of this compound as a natural pesticide in agriculture. Another direction is to study the potential use of this compound as a treatment for skin diseases, such as psoriasis and vitiligo. Additionally, further research is needed to understand the mechanisms of action of this compound and to identify potential drug targets for this compound-based therapies.
合成法
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one can be synthesized using various methods, including the Pechmann condensation reaction, which involves the reaction of a phenol with a β-ketoester in the presence of a Lewis acid catalyst. Another method involves the use of the Knoevenagel reaction, which involves the reaction of a carbonyl compound with a methylene compound in the presence of a base catalyst. These methods have been used successfully to synthesize this compound in the laboratory.
科学的研究の応用
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. In medicine, this compound has been shown to have anti-inflammatory, antitumor, and antiviral properties. This compound has also been investigated for its potential use in treating skin diseases, such as psoriasis and vitiligo. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides.
特性
IUPAC Name |
3-(2,3-dimethoxyphenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-25-12-11-23-21-17(14-8-6-10-16(26-2)19(14)27-3)18-20(29-21)13-7-4-5-9-15(13)28-22(18)24/h4-10,23H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYRMHOQJACUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2949580.png)



![1,8-Dioxaspiro[4.5]decan-4-one](/img/structure/B2949586.png)
![ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)


![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2949593.png)

